molecular formula C26H17NO5 B7852423 3-(p-Aminophenyl)fluorescein

3-(p-Aminophenyl)fluorescein

Cat. No.: B7852423
M. Wt: 423.4 g/mol
InChI Key: SKRNNOWWEXPZBB-UHFFFAOYSA-N
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Description

3-(p-Aminophenyl)fluorescein is a fluorescent dye known for its ability to detect reactive oxygen species. It is a derivative of fluorescein, modified with an amino group on the phenyl ring, which enhances its specificity and stability. This compound is widely used in various scientific fields due to its unique fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminophenyl)fluorescein typically involves the reaction of fluorescein with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    Catalyst: Palladium on carbon (Pd/C)

    Temperature: Room temperature to 80°C

    Reduction Agent: Hydrogen gas or sodium dithionite

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: for the initial reaction

    Continuous flow systems: for reduction

    Purification: Crystallization or chromatography to achieve high purity

Types of Reactions:

    Oxidation: Reacts with reactive oxygen species to form fluorescent products.

    Reduction: The nitro group in the precursor is reduced to an amino group.

    Substitution: The amino group can participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP)

    Reduction: Sodium dithionite, hydrogen gas

    Substitution: Various electrophiles under mild conditions

Major Products:

    Oxidation: Fluorescent products detectable by fluorescence spectroscopy

    Reduction: this compound from the nitro precursor

Scientific Research Applications

3-(p-Aminophenyl)fluorescein is extensively used in:

    Chemistry: As a probe for detecting reactive oxygen species.

    Biology: In cellular assays to monitor oxidative stress.

    Medicine: For imaging and diagnostic purposes, particularly in detecting oxidative damage.

    Industry: Used in the development of fluorescent sensors and markers.

Mechanism of Action

The compound exerts its effects through its interaction with reactive oxygen species. The amino group on the phenyl ring reacts with these species, leading to the formation of highly fluorescent products. This fluorescence can be detected and measured, providing insights into the presence and quantity of reactive oxygen species.

Comparison with Similar Compounds

  • 3-(p-Hydroxyphenyl)fluorescein
  • Dichlorodihydrofluorescein diacetate

Comparison:

  • Specificity: 3-(p-Aminophenyl)fluorescein has higher specificity for certain reactive oxygen species compared to its analogs.
  • Stability: It exhibits greater stability under experimental conditions.
  • Fluorescence Intensity: The fluorescence intensity of this compound is generally higher, making it more sensitive for detection purposes.

This comprehensive overview highlights the unique properties and applications of this compound, making it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

3'-(4-aminophenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,28H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRNNOWWEXPZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359010-70-1
Record name 3-(p-Aminophenyl)fluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359010-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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